2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide belongs to the 1,2,4-triazole class of heterocyclic compounds, characterized by a sulfanyl-acetamide linkage and substituted aromatic rings. Its structure includes:
- Triazole core: A 4-amino-1,2,4-triazole ring substituted with a 3-methoxyphenyl group at position 3.
- Sulfanyl-acetamide chain: A thioether bridge connects the triazole to an acetamide moiety, which is further substituted with a 3,5-dimethoxyphenyl group.
This scaffold is associated with diverse pharmacological activities, including antiviral, anti-inflammatory, and enzyme inhibition properties, as seen in structurally related analogs .
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-6-4-5-12(7-14)18-22-23-19(24(18)20)29-11-17(25)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
IUZDYYXZQCZSRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and subsequent acylation to attach the acetamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The position and nature of substituents on the triazole ring significantly influence biological activity and physicochemical properties. Key analogs include:
Impact of Substituents :
- Methoxy Positioning : The target compound’s 3-methoxyphenyl group (meta position) may enhance steric compatibility with enzyme active sites compared to the ortho-methoxy analog in .
- Hydrophilicity vs. Lipophilicity: The 3,5-dimethoxyphenyl group on the acetamide moiety balances solubility and membrane permeability, whereas analogs with phenoxy or alkyl groups () exhibit higher lipophilicity .
Modifications in the Acetamide Chain
Antiviral Activity
- Reverse Transcriptase Inhibition: AM33 (): Exhibited nanomolar inhibition of HIV-1 reverse transcriptase (RT) via interactions with hydrophobic pockets. The 4-methoxyphenyl group contributed to π-π stacking . Target Compound: Computational docking predicts similar RT affinity due to the 3,5-dimethoxy motif, which may enhance binding to polar residues in the RT active site .
Anti-Inflammatory and Anti-Exudative Activity
- Furan-2-yl Analogs (): Derivatives with furan substitutions demonstrated 70–80% inhibition of edema at 10 mg/kg, comparable to diclofenac. The target compound’s 3-methoxyphenyl group may improve metabolic stability over furan-based analogs .
- Methoxy vs. Chloro Substitutions : Chlorophenyl analogs () showed reduced anti-exudative activity, highlighting the importance of electron-donating groups like methoxy .
Enzymatic and Antimicrobial Activity
- Triazole-Thione Derivatives (): Substitutions at position 3 of the triazole (e.g., 3-methoxyphenyl) correlate with antimicrobial potency against S. aureus (MIC = 8 µg/mL) .
- SHELX-Refined Analogs : Crystallographic data () suggest that methoxy groups stabilize planar conformations, favoring interactions with bacterial enzymes .
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a derivative of triazole that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₁N₅O₄S |
| Molecular Weight | 415.47 g/mol |
| CAS Number | 573973-36-1 |
| IUPAC Name | This compound |
| Appearance | Powder |
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has shown significant activity against various microbial strains. For instance:
- Minimum Inhibitory Concentration (MIC) studies reveal that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.6 to 4.8 µM for certain analogs .
Antitumor Activity
Research indicates that compounds similar to this triazole derivative exhibit antitumor effects. In a study involving multicellular spheroids, a library of triazole derivatives was screened for anticancer activity, identifying several promising candidates that inhibited tumor growth effectively .
The biological activity of this compound is likely attributed to its structural components. The presence of the —N—C—S unit in triazole derivatives is suggested to play a crucial role in their biological efficacy . This unit may facilitate interactions with biological targets such as enzymes or receptors involved in disease pathways.
Study on Antimicrobial Effects
A study published in PMC highlighted the synthesis and biological activities of various triazole derivatives, including the compound of interest. It reported strong antimicrobial activity against multiple strains with varying MIC values, suggesting that modifications in the triazole structure could enhance efficacy against resistant strains .
Anticancer Screening
In another notable study, researchers screened a library of compounds for anticancer properties using multicellular spheroids as models. The study identified several triazole derivatives with potent anticancer activity, emphasizing the potential of this class of compounds in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
